molecular formula C25H53NO22P4 B13149599 D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt

D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt

Cat. No.: B13149599
M. Wt: 843.6 g/mol
InChI Key: IHEBAOZPGYEVIY-SCAASEOASA-N
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Description

D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is a complex organic compound that belongs to the class of inositol phosphates These compounds are known for their roles in cellular signaling and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups on the inositol ring, followed by selective phosphorylation and esterification reactions. Common reagents used in these steps include phosphorylating agents like phosphorus oxychloride and esterifying agents such as octanoyl chloride. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and purification systems, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Quality control measures, including spectroscopy and chromatography, are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form inositol phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various inositol phosphate derivatives, which can have different biological and chemical properties. These derivatives are often studied for their roles in cellular signaling and metabolism.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study the behavior of inositol phosphates and their interactions with other molecules. It is also used in the development of new synthetic methods and catalysts.

Biology

In biological research, D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is studied for its role in cellular signaling pathways. It is known to interact with various proteins and enzymes, influencing processes such as cell growth, differentiation, and apoptosis.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its effects on metabolic disorders, cancer, and neurological diseases. Its ability to modulate signaling pathways makes it a promising candidate for drug development.

Industry

In industry, the compound is used in the formulation of pharmaceuticals, cosmetics, and nutritional supplements. Its unique chemical properties make it suitable for various applications, including as an emulsifier, stabilizer, and bioactive ingredient.

Mechanism of Action

The mechanism of action of D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other inositol phosphates, such as:

    Inositol hexakisphosphate (IP6): Known for its role in cellular signaling and mineral storage.

    Inositol trisphosphate (IP3): A key molecule in the release of calcium ions from intracellular stores.

    Phosphatidylinositol (PI): A phospholipid that plays a crucial role in membrane dynamics and signaling.

Uniqueness

What sets D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt apart is its unique combination of multiple phosphate groups and long-chain fatty acid esters. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H53NO22P4

Molecular Weight

843.6 g/mol

IUPAC Name

azane;[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H50O22P4.H3N/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38);1H3/t17-,20+,21+,22?,23-,24+,25?;/m1./s1

InChI Key

IHEBAOZPGYEVIY-SCAASEOASA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N

Origin of Product

United States

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